Eupaglehnin C

Natural Product Anticancer Research Germacranolide SAR Cytotoxicity Assay Standardization

Eupaglehnin C (≥98% purity) delivers a defined IC50 of 2.19 mg/mL against HeLa-S3 cervical carcinoma cells. It is an irreplaceable, intermediate-activity comparator in germacranolide SAR panels—distinct from inactive Eupaglehnin E/F and more potent Eupatoriopicrin (IC50 1.40 mg/mL). This unique bioactivity fingerprint enables precise mapping of C-8 ester side chain and exomethylene lactone contributions. Use it as a reproducible, medium-potency positive control for assay normalization in primary cytotoxicity screening. Buy high-purity Eupaglehnin C to ensure reliable SAR benchmarking.

Molecular Formula C20H26O5
Molecular Weight 346.423
CAS No. 476630-49-6
Cat. No. B591202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupaglehnin C
CAS476630-49-6
Molecular FormulaC20H26O5
Molecular Weight346.423
Structural Identifiers
SMILESCC=C(CO)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C
InChIInChI=1S/C20H26O5/c1-5-15(11-21)20(23)25-17-10-13(3)8-6-7-12(2)9-16-18(17)14(4)19(22)24-16/h5,8-9,16-18,21H,4,6-7,10-11H2,1-3H3
InChIKeyLQAWDKQOLJURMN-VJQSGOAOSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Eupaglehnin C (CAS 476630-49-6) – Germacrane-Type Sesquiterpene Lactone with Demonstrated Cytotoxicity in HeLa-S3 Cells


Eupaglehnin C (CAS 476630-49-6) is a germacrane-type sesquiterpene lactone isolated from the methanol extract of Eupatorium glehni (Compositae) [1]. It belongs to the germacranolide structural class, characterized by a 10-membered carbocyclic ring fused to a γ-lactone and bearing an unsaturated ester at the C-8 position [1]. The compound has a molecular formula of C20H26O5 and a molecular weight of 346.42 g/mol . Its documented cytotoxic activity against the HeLa-S3 human cervical carcinoma cell line (IC50 = 2.19 mg/mL) establishes its relevance as a natural product lead for anticancer research [1].

Why Eupaglehnin C Cannot Be Substituted by Other Germacranolides or Sesquiterpene Lactones


Germacranolides exhibit profound structure-activity relationship (SAR) dependencies. Within the eupaglehnin series isolated from E. glehni, subtle modifications to the ester side chain at C-8 or the presence of an exomethylene group on the lactone ring drastically alter cytotoxic potency [1]. Eupaglehnin C, bearing a (Z)-2-(hydroxymethyl)but-2-enoate ester, retains an IC50 of 2.19 mg/mL against HeLa-S3, whereas its close analogs eupaglehnin E and F, which contain chlorine atoms and lack the exomethylene group, show no detectable cytotoxic activity [1]. Furthermore, even among active congeners, potency varies significantly; eupatoriopicrin, a related germacranolide with a different ester moiety, is ~1.6-fold more potent (IC50 = 1.40 mg/mL) [1]. Thus, generic substitution of Eupaglehnin C with other germacranolides or sesquiterpene lactones is not scientifically valid for assays requiring its specific activity profile or for SAR studies.

Quantitative Differentiation of Eupaglehnin C: Head-to-Head Cytotoxicity Comparison with Eupatoriopicrin in HeLa-S3 Cells


Eupaglehnin C vs. Eupatoriopicrin – Direct Comparative Cytotoxicity (IC50) in HeLa-S3 Cervical Carcinoma Cells

In a direct side-by-side evaluation within the same experimental series, Eupaglehnin C exhibited an IC50 value of 2.19 mg/mL against HeLa-S3 cells, while eupatoriopicrin – a structurally related germacranolide co-isolated from Eupatorium glehni – showed an IC50 of 1.40 mg/mL [1]. This represents a 1.56-fold difference in potency, with eupatoriopicrin being more potent. The data originate from the same primary study, ensuring consistent assay conditions and minimizing inter-laboratory variability [1].

Natural Product Anticancer Research Germacranolide SAR Cytotoxicity Assay Standardization

Eupaglehnin C vs. Eupaglehnin E and F – Presence vs. Absence of Cytotoxic Activity

Eupaglehnin C demonstrates a clear structure-activity differentiation from its chlorine-containing analogs eupaglehnin E (5) and eupaglehnin F (6). While Eupaglehnin C exhibits an IC50 of 2.19 mg/mL against HeLa-S3 cells, both eupaglehnin E and F showed no cytotoxic activity in the same assay system [1]. The authors attribute this loss of activity to the absence of an exomethylene group on the lactone ring in compounds 5 and 6, a structural feature present in Eupaglehnin C [1]. This differential activity underscores the critical role of the α-methylene-γ-lactone moiety for cytotoxic function in this germacranolide series.

Germacranolide SAR Exomethylene Group Requirement Cytotoxicity Screening

Chemical Scaffold Differentiation – Eupaglehnin C Structural Features and Purity Specifications

Eupaglehnin C is a defined single chemical entity with a unique stereochemical arrangement: (3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (Z)-2-(hydroxymethyl)but-2-enoate . This specific structure differentiates it from other eupaglehnins (A, B, D, E, F) and from eupatoriopicrin, which possess distinct ester side chains or halogen substitutions [1]. Commercially, Eupaglehnin C is available at ≥98% purity, as specified by multiple reputable vendors [2], ensuring reproducibility in sensitive bioassays and preventing confounding effects from impurities that may be present in crude extracts or lower-purity preparations.

Natural Product Chemistry Quality Control Procurement Specifications

Recommended Research and Procurement Scenarios for Eupaglehnin C Based on Validated Differentiation Data


Germacranolide Structure-Activity Relationship (SAR) Studies

Eupaglehnin C is ideally suited as an intermediate-activity comparator in germacranolide SAR panels. Its IC50 of 2.19 mg/mL against HeLa-S3 cells [1] provides a quantitative benchmark to evaluate the impact of ester modifications on cytotoxicity, especially when contrasted with the more potent eupatoriopicrin (IC50 = 1.40 mg/mL) [1] and the inactive chlorinated analogs eupaglehnin E and F [1]. This defined activity gradient enables researchers to map the contribution of the exomethylene lactone and specific ester side chains to the overall pharmacophore.

Natural Product Cytotoxicity Screening Assays Requiring a Defined Positive Control

In primary cytotoxicity screening campaigns using the HeLa-S3 cervical carcinoma cell line, Eupaglehnin C can serve as a reproducible, medium-potency positive control. Its established IC50 of 2.19 mg/mL [1] allows for assay validation and inter-experimental normalization, distinguishing it from both highly potent controls (e.g., eupatoriopicrin) and inactive controls (e.g., eupaglehnin E/F).

Comparative Metabolomics and Chemical Fingerprinting of Eupatorium Species

Given its specific occurrence in Eupatorium glehni [1], Eupaglehnin C (at ≥98% purity ) serves as a valuable reference standard for LC-MS or GC-MS based metabolomics studies aimed at chemotaxonomic differentiation of Eupatorium species. Its unique retention time, mass spectrum, and fragmentation pattern allow for unambiguous identification, distinguishing it from co-occurring germacranolides like eupatoriopicrin or the eupaglehnin A, B, D, E, and F congeners.

In Vitro Toxicology and Drug Discovery Lead Optimization

Eupaglehnin C's moderate cytotoxicity profile (IC50 = 2.19 mg/mL) [1] positions it as a useful scaffold for medicinal chemistry derivatization efforts. Procurement of high-purity material [2] is essential for synthesizing and evaluating semi-synthetic analogs aimed at improving potency or altering selectivity, with the parent compound serving as the baseline comparator in subsequent in vitro efficacy and toxicity assays.

Technical Documentation Hub

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